molecular formula C9H4BrNS2 B1283090 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile CAS No. 176787-96-5

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile

Cat. No. B1283090
M. Wt: 270.2 g/mol
InChI Key: OHVCHDZJRUEOKH-UHFFFAOYSA-N
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Description

The compound 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile is a brominated bithiophene derivative, which is of interest due to its potential applications in organic electronics and as an intermediate in organic synthesis. While the provided papers do not directly discuss this compound, they provide insights into the reactivity of brominated heterocycles and the utility of bithiophene derivatives in various chemical reactions.

Synthesis Analysis

The synthesis of brominated heterocyclic compounds can be complex, involving multiple steps and various reagents. In the context of the provided papers, the synthesis of brominated furanone and its reactivity with nucleophiles is discussed . Although this does not directly pertain to 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, it suggests that similar brominated compounds can be synthesized using nucleophilic aromatic substitution reactions, potentially in the presence of a palladium catalyst, as indicated by the synthesis of bromopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be elucidated using techniques such as X-ray crystallography, as demonstrated for bithiophenyl-substituted pyrimidines . This technique could potentially be applied to determine the structure of 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, providing insights into its molecular geometry and electronic configuration.

Chemical Reactions Analysis

Brominated heterocycles are known to participate in various chemical reactions. The papers suggest that brominated compounds can undergo C-C coupling reactions catalyzed by palladium, leading to the formation of aryl-aryl linked structures . Additionally, the presence of a bromine atom can facilitate nucleophilic aromatic substitution reactions, which can be leveraged to introduce different substituents onto the heterocyclic core .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated bithiophene derivatives can be inferred from related compounds. For instance, the optical and redox properties of bithiophenyl-substituted pyrimidines have been characterized using molecular orbital calculations and redox measurements . These methods could be applied to 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile to determine its electronic properties, which are relevant for applications in electronic devices.

Scientific Research Applications

Computational Analysis and Molecular Structure

  • Speculative Assessment and Molecular Composition : 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C), a related compound, has been computationally analyzed for its molecular structure and energy, demonstrating important electronic properties. Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses were conducted to evaluate electron density and reactive sites. Its biological significance was explored through molecular docking with target proteins, indicating potential inhibitor properties (Arulaabaranam et al., 2021).

Synthesis and Crystallographic Analysis

  • Coordinated Compliance in Dihydrofuran Carbonitrile Derivatives : Research on dihydrofuran carbonitrile derivatives, similar in structure to 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, demonstrated coordinated compliance of chloro-methyl and bromo-methyl exchange rules. Crystallographic data provided insights into their structural formation, important for understanding molecular interactions (Swamy et al., 2020).

Electronic and Optical Properties

  • Electrochromic Behavior of Polythiophenes : A study focused on novel polythiophenes, which include bithiophene units like 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, revealed insights into their stability, electrochemical, and electrochromic behaviors. These properties are significant for applications in organic electronics (Kula et al., 2019).

Photovoltaic Properties

  • Improvement of Photovoltaic Properties : Molecular engineering studies on cyanopyrid-2,6-dione-based donors revealed enhanced optoelectronic and photovoltaic properties. This research highlights the potential of bithiophene derivatives in solar energy applications (Hundal et al., 2019).

Fluorescence and Photosensitization

  • Novel Bithiophene Dimers : Group 14 element-bridged bithiophene dimers, including bromo-substituted versions, were developed for their red-to-NIR fluorescence and singlet oxygen generation capabilities. Such properties are crucial for phototherapeutic applications (Hayashi et al., 2021).

Lasing Applications

  • Synthesis for Lasing Application : Research on methoxy- or cyano-substituted thiophene/phenylene co-oligomers showcased their potential in lasing applications, underscoring the significance of bithiophene derivatives in optoelectronics (Matsuo et al., 2020).

Polymer Solar Cells

  • Efficient Fullerene-Free Polymer Solar Cells : Studies on wide-bandgap polythiophenes, incorporating bithiophene moieties, were conducted for their application in polymer solar cells. These investigations contribute to the development of more efficient solar cell technologies (Wang et al., 2019).

Safety And Hazards

  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling .

properties

IUPAC Name

5-(5-bromothiophen-2-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVCHDZJRUEOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile

CAS RN

176787-96-5
Record name 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Ismail - Journal of Chemical Research, 2006 - journals.sagepub.com
5′-(4-Cyanophenyl)-2,2′-bifuran-5-carbonitrile (6a) was prepared by two approaches. The first approach involves four steps, employs Stille coupling conditions utilising 2-…
Number of citations: 18 journals.sagepub.com
MA Ismail, RK Arafa, MM Youssef… - Drug Design …, 2014 - Taylor & Francis
A series of 15 monocationic bithiophenes and isosteres were prepared and subjected to in vitro antiproliferative screening using the full National Cancer Institute (NCI)-60 cell line panel…
Number of citations: 51 www.tandfonline.com
N Zamoshchik, Y Sheynin… - Israel Journal of …, 2014 - Wiley Online Library
A systematic study of substituent electronic effects on a number of oligothiophene properties was performed using well‐defined oligothiophenes of various chain lengths that were …
Number of citations: 11 onlinelibrary.wiley.com
L Li - 2018 - search.proquest.com
Design, Synthesis, and Characterization of Self-Assembling Oligothiophenes for Organic Photovoltaics and Low Gap Thienyl-Pyridyl Oligomer Conjugates for Sensing Abstract …
Number of citations: 0 search.proquest.com

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